Olanexidine hydrochloride
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Overview
Description
Olanexidine hydrochloride is a monobiguanide compound known for its potent bactericidal activity. It is primarily used as an antiseptic agent in clinical settings to prevent infections by reducing the number of microorganisms on the skin. This compound is effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olanexidine hydrochloride involves the linkage of an n-octyl side chain and a dichlorobenzylamine through a bis-guanidyl lynchpin. The process begins with the reaction of commercial n-octylamine with sodium dicyanamide in the presence of concentrated sulfuric acid in refluxing n-butyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Olanexidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Olanexidine can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Olanexidine can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted biguanides .
Scientific Research Applications
Olanexidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of biguanide chemistry and its interactions with various reagents.
Biology: Olanexidine is studied for its effects on bacterial cell membranes and its potential as a disinfectant.
Medicine: The compound is used in clinical settings to prevent infections, particularly in surgical and catheter insertion sites.
Industry: Olanexidine is used in the formulation of antiseptic solutions for healthcare and hygiene products.
Mechanism of Action
The mechanism of action of olanexidine hydrochloride involves several steps:
Interaction with Bacterial Surface Molecules: Olanexidine interacts with lipopolysaccharide and lipoteichoic acid on the bacterial surface.
Disruption of Cell Membranes: The compound disrupts the integrity of bacterial cell membranes, leading to increased permeability.
Leakage of Intracellular Components: The disruption of the membrane causes irreversible leakage of intracellular components, leading to cell death.
Protein Denaturation: At higher concentrations, olanexidine can denature proteins, further contributing to its bactericidal effects.
Comparison with Similar Compounds
- Chlorhexidine
- Povidone-Iodine
- Hexachlorophene
Olanexidine hydrochloride stands out due to its unique mechanism of action and higher efficacy against certain resistant bacterial strains .
Properties
CAS No. |
146509-94-6 |
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Molecular Formula |
C17H28Cl3N5 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrochloride |
InChI |
InChI=1S/C17H27Cl2N5.ClH/c1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;/h8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);1H |
InChI Key |
SSHJJLWUVGHXDL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.Cl |
Canonical SMILES |
CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Olanexidine HCl; OPB-2045; OPB 2045; OPB2045. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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